tert-Butyl 4-bromopiperidine-1-carboxylate

Catalog No.
S690110
CAS No.
180695-79-8
M.F
C10H18BrNO2
M. Wt
264.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-bromopiperidine-1-carboxylate

CAS Number

180695-79-8

Product Name

tert-Butyl 4-bromopiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br

Synthesis and Applications:

tert-Butyl 4-bromopiperidine-1-carboxylate (Boc-4-bromopiperidine) is a valuable intermediate in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds. Its significance lies in its ability to serve as a protected form of 4-bromopiperidine, a versatile building block for the construction of complex molecules.

The synthesis of Boc-4-bromopiperidine involves the reaction of 4-piperidone with tert-butyl hydrocinnamate, followed by bromination at the C-4 position. [, ] This intermediate can then be readily incorporated into various synthetic strategies due to the labile nature of the Boc protecting group, which can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the piperidine ring. []

Applications in Medicinal Chemistry:

Boc-4-bromopiperidine serves as a crucial building block for the synthesis of diverse biologically active molecules, including:

  • Anticonvulsants: Studies have explored the potential of Boc-4-bromopiperidine derivatives as anticonvulsant agents. The introduction of specific substituents onto the piperidine ring has shown promising results in pre-clinical models. []
  • Antidepressants: Research has investigated the use of Boc-4-bromopiperidine derivatives in the development of novel antidepressants. The incorporation of specific functional groups has demonstrated potential for modulating neurotransmitter activity in the central nervous system. []
  • Anticancer agents: The ability of Boc-4-bromopiperidine to participate in the formation of various heterocyclic scaffolds has led to its exploration in the development of potential anticancer agents. Specific derivatives have exhibited cytotoxicity against various cancer cell lines. []

Tert-Butyl 4-bromopiperidine-1-carboxylate, with the chemical formula C10H18BrNO2C_{10}H_{18}BrNO_2 and CAS number 180695-79-8, is a piperidine derivative characterized by the presence of a tert-butyl group and a bromine atom at the 4-position of the piperidine ring. This compound is also known by various synonyms including 1-N-Boc-4-bromopiperidine and N-Boc-4-bromopiperidine. It is recognized as a biochemical reagent useful in organic synthesis and pharmaceutical research .

Boc-4-Br-piperidine is likely to be irritating to the skin and eyes. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [].

, primarily due to the reactivity of the bromine atom. Common reactions include:

  • Nucleophilic Substitution: The bromine can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions: It can undergo coupling reactions with other electrophiles, expanding its utility in synthetic pathways .

While specific biological activity data for tert-butyl 4-bromopiperidine-1-carboxylate is limited, compounds of similar structure have been studied for their potential pharmacological effects. Piperidine derivatives are often explored for their roles as:

  • Antidepressants
  • Antipsychotics
  • Analgesics

The presence of a bromine atom may influence the biological activity by altering receptor interactions or metabolic pathways .

Tert-butyl 4-bromopiperidine-1-carboxylate can be synthesized through several methods, with one common approach involving:

  • Starting Materials: Di-tert-butyl dicarbonate and 4-bromopiperidine hydrobromide.
  • Reaction Conditions: The reaction typically occurs under basic conditions, where the bromide is introduced to the piperidine derivative.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

This compound has several applications in research and industry, including:

  • Pharmaceutical Development: As an intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving tert-butyl 4-bromopiperidine-1-carboxylate are essential for understanding its reactivity and biological effects. These studies often focus on:

  • Receptor Binding Affinity: Evaluating how well this compound binds to specific biological targets.
  • Metabolic Stability: Understanding how it is metabolized in biological systems.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds .

Tert-butyl 4-bromopiperidine-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
Tert-butyl 3-bromopiperidine-1-carboxylate188869-05-8Bromine at position 30.87
(R)-tert-butyl 3-bromopiperidine-1-carboxylate1354000-03-5Chiral center at position 30.87
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate301221-79-4Bromoacetyl substitution at position 40.85
Tert-butyl 3-bromopyrrolidine-1-carboxylate939793-16-5Pyrrolidine ring structure0.80

The uniqueness of tert-butyl 4-bromopiperidine-1-carboxylate lies in its specific substitution pattern on the piperidine ring, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-Boc-4-bromopiperidine

Dates

Modify: 2023-08-15

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